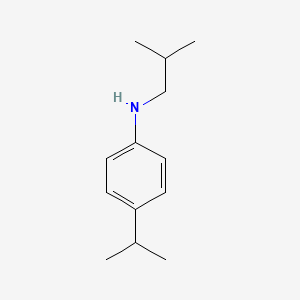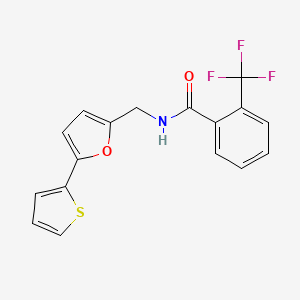![molecular formula C20H22FNO2S B2868045 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034204-30-1](/img/structure/B2868045.png)
1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound with significant interest in various scientific fields due to its unique chemical structure and properties. It combines elements of benzofurans, oxazepines, and thiophenes, suggesting potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes:
Reaction Conditions: : Conditions often involve the use of catalysts like palladium or platinum, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Large-Scale Production: : Involves continuous flow reactors to maintain consistent reaction conditions.
Purification: : Employs methods like crystallization and column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Can be reduced to simplify the compound's structure.
Substitution: : Undergoes substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, alkanes.
Substitution Products: : Varied, depending on the substituents introduced.
Scientific Research Applications
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Explored for potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic applications due to its unique structure.
Industry: : Utilized in materials science for developing new polymers and composites.
Mechanism of Action
Mechanism: : It interacts with specific molecular targets like enzymes or receptors.
Pathways Involved: : Can modulate signal transduction pathways or enzyme activity, depending on its functional groups and structural motifs.
Comparison with Similar Compounds
Similar Compounds: : Other benzofuran and oxazepine derivatives.
Uniqueness: : The combination of fluoro and thiophenyl groups in its structure provides unique reactivity and potential biological activity.
List of Similar Compounds: : 7-fluoro-2,3-dihydrobenzofuran, 1,4-oxazepine, 4-isopropylthiophenyl derivatives.
Now the ball's in your court: any additional details I can add?
Properties
IUPAC Name |
1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2S/c1-14(2)25-18-6-3-15(4-7-18)11-20(23)22-9-10-24-19-8-5-17(21)12-16(19)13-22/h3-8,12,14H,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLINUNVQJUZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)
![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)





![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)
![(2-Cyanobenzo[d]thiazol-6-yl)glycine](/img/structure/B2867973.png)
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)

![N-(2,4-DIFLUOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2867983.png)
![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)

